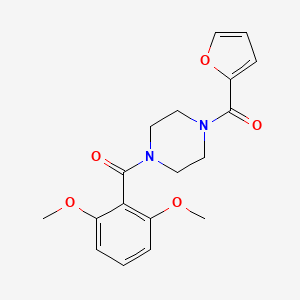![molecular formula C17H23N3O2 B5601886 3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2004 by Wang et al. and has since been used in various studies to investigate its mechanism of action and its potential applications in treating diseases.
Mécanisme D'action
3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride inhibits caspases by binding to the active site of the enzyme. The molecule contains a quinoline ring that binds to the catalytic cysteine residue of the enzyme, thereby blocking its activity. The piperidine ring of this compound also interacts with the enzyme, stabilizing the inhibitor-enzyme complex.
Biochemical and Physiological Effects:
This compound has been shown to protect cells from apoptosis induced by various stimuli, including staurosporine, etoposide, and tumor necrosis factor (TNF)-α. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin (IL)-1β and IL-18, by inhibiting caspase-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride is its high specificity for caspases. It has been shown to have minimal off-target effects, making it a useful tool for investigating the role of caspases in various biological processes. However, this compound has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in animal studies.
Orientations Futures
There are several potential future directions for research involving 3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of interest is the investigation of the role of caspases in various diseases, such as cancer and neurodegenerative disorders, and the potential therapeutic applications of this compound in these conditions. Additionally, this compound may have applications in tissue engineering and regenerative medicine, as caspases play a role in cell death and tissue remodeling.
Méthodes De Synthèse
The synthesis of 3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride involves several steps, starting from 8-hydroxyquinoline. The first step is the protection of the hydroxy group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected 8-hydroxyquinoline with 2-(chloromethyl)ethylamine to form the intermediate compound. The intermediate is then reacted with piperidine to form this compound. The final product is obtained as a dihydrochloride salt.
Applications De Recherche Scientifique
3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride has been extensively used in scientific research as an inhibitor of caspases, a family of cysteine proteases that play a crucial role in apoptosis. It has been shown to inhibit caspase-3, -6, and -7, which are involved in the execution phase of apoptosis. This compound has also been shown to inhibit caspase-1, which is involved in the inflammatory response.
Propriétés
IUPAC Name |
3-[(2-quinolin-8-yloxyethylamino)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-17(7-3-8-18-12-17)13-19-10-11-22-15-6-1-4-14-5-2-9-20-16(14)15/h1-2,4-6,9,18-19,21H,3,7-8,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYICCFOKCZUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(CNCCOC2=CC=CC3=C2N=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5601811.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5601817.png)
![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5601828.png)
![N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2-furamide](/img/structure/B5601836.png)

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)

![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)
![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)